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Leucomethylene blue

Cat. No.: B1207484
CAS No.: 613-11-6
M. Wt: 285.4 g/mol
InChI Key: QTWZICCBKBYHDM-UHFFFAOYSA-N
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Description

Historical Context of Phenothiazine (B1677639) Dyes in Chemical Science

The foundation of methylene (B1212753) blue's utility lies within the broader class of phenothiazine compounds. Phenothiazine itself, a tricyclic organic compound containing sulfur and nitrogen, was first synthesized in 1883 by German chemist Bernthsen wikipedia.orgbritannica.comresearchgate.net. Its derivatives, including methylene blue, quickly found applications. Methylene blue was synthesized in 1876 by Heinrich Caro at BASF wikipedia.orgsciepub.comnih.gov. Early in its history, methylene blue gained prominence through the work of Paul Ehrlich, who utilized it in cell staining experiments, contributing to pioneering discoveries in cell biology for which he was awarded a Nobel Prize wikipedia.orgresearchgate.net.

Beyond staining, phenothiazine derivatives, including MB, were explored for their medicinal properties. In the 1930s and 1940s, phenothiazines were recognized for their anthelmintic and antibiotic properties researchgate.net. Later, N-substituted phenothiazines emerged as significant pharmaceuticals, including antihistamines, sedatives, and antipsychotics britannica.comresearchgate.net. Methylene blue itself has been employed historically as a textile dye, in medical treatments for conditions like malaria and methemoglobinemia, and as a histological stain nih.govpatsnap.comjournalmeddbu.compfmjournal.orgnih.gov.

Chemical Structure and General Characteristics of the Methylene Blue/Leucomethylene Blue Redox Couple

Methylene blue (MB) is a cationic heterocyclic aromatic compound belonging to the thiazine (B8601807) dye family, characterized by its vibrant blue color in the oxidized state nih.govpatsnap.compfmjournal.orgnih.govmdpi.comdocbrown.inforesearchgate.net. Its chemical structure is based on the phenothiazine scaffold, specifically identified as 3,7-bis(dimethylamino)phenothiazin-5-ium nih.gov.

The crucial aspect of MB's chemical behavior is its reversible transformation into leucomethylene blue (LMB). This process involves the gain of a proton and two electrons by the MB cation (MB+), resulting in the colorless, neutral LMB (MBH2) mdpi.comdocbrown.inforesearchgate.netwikipedia.orgrsc.orgcyberleninka.ru. This redox couple is fundamental to its function in various chemical and biological systems patsnap.comjournalmeddbu.compfmjournal.orgwikipedia.orgnih.gov.

The interconversion between MB and LMB is accompanied by significant changes in their spectroscopic properties. Methylene blue exhibits strong absorption in the visible spectrum, with characteristic peaks around 665 nm pfmjournal.orgmdpi.comdocbrown.info, contributing to its blue hue. In contrast, this compound is colorless and primarily absorbs in the ultraviolet region, with a peak around 256 nm mdpi.com. The redox midpoint potential (E0') for the MB/LMB couple is reported to be +0.01 V wikipedia.org, though other values such as 0.5 V or +110 mV have also been noted, with variations potentially influenced by pH and experimental conditions mdpi.comresearchgate.net. MB is described as being both hydrophilic and lipophilic, facilitating its passage across biological membranes nih.gov.

Table 1: Spectroscopic Properties of Methylene Blue and this compound

CompoundFormPrimary Absorbance Peak (nm)ColorReference
Methylene Blue (MB)Oxidized665 (Visible), 294 (UV)Blue mdpi.com
This compound (LMB)Reduced256 (UV)Colorless mdpi.com

Table 2: Redox Potentials of Methylene Blue

CompoundRedox Potential (V)Conditions/NotesReference
Methylene Blue+0.01Redox midpoint potential (E0') wikipedia.org
Methylene Blue0.5General redox potential researchgate.net
Methylene Blue+110 mVRedox potential mdpi.com

Fundamental Significance in Redox Cycling Systems

The reversible redox cycling between methylene blue and this compound is the cornerstone of its utility in chemical research. This cycle allows MB to act as an effective electron shuttle or mediator, facilitating electron transfer between different chemical species or within biological pathways patsnap.comnih.govwikipedia.orgnih.govmdpi.comresearchgate.netrsc.orgresearchgate.net.

In biological contexts, MB can participate in cellular respiration by bypassing Complex I-III of the electron transport chain. This mechanism enhances ATP production and helps mitigate oxidative stress by reducing the generation of reactive oxygen species (ROS) patsnap.comnih.govresearchgate.netnih.govresearchgate.net. MB can directly accept electrons from reducing agents like NADH, NADPH, and FADH2, becoming reduced to LMB. Subsequently, LMB can donate these electrons to other molecules, such as cytochrome c, thereby regenerating the oxidized MB form nih.govwikipedia.orgcyberleninka.runih.govebi.ac.uknih.gov.

This redox activity makes MB a valuable redox indicator in analytical chemistry. Solutions of MB appear blue in oxidizing environments but turn colorless when exposed to reducing agents, a property exploited in various titrations and assays docbrown.infowikipedia.org. Furthermore, MB's role in redox cycling is significant in understanding its antimalarial activity, where it interferes with the redox balance within malaria parasites journalmeddbu.comebi.ac.uknih.gov.

Research has demonstrated MB's capacity to reduce methemoglobin to hemoglobin, a critical function in treating methemoglobinemia, where its reduced form, LMB, acts as the electron donor patsnap.comwikipedia.orgnih.gov. Its ability to mediate electron transfer has also led to its application in electrochemical sensors and microbial fuel cells, where it enhances the efficiency of electricity generation from biological processes mdpi.comresearchgate.netfrontiersin.org. The dynamic equilibrium and facile interconversion of the MB/LMB couple underscore its fundamental importance in redox chemistry and its broad applicability in scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3S B1207484 Leucomethylene blue CAS No. 613-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWZICCBKBYHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047985
Record name Leucomethylene blue
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Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-11-6
Record name Leucomethylene blue
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydromethylthionine [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomethylene blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROMETHYLTHIONINE
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Synthesis and Chemical Modification of Leucomethylene Blue

Classic and Modern Synthetic Methodologies for Leucomethylene Blue Production

The conversion of methylene (B1212753) blue to this compound is a reduction reaction that can be achieved through various chemical and, more recently, catalytic and photosensitized approaches.

Chemical Reduction of Methylene Blue Precursors

The classic method for synthesizing this compound involves the chemical reduction of methylene blue. wikipedia.org This process is famously demonstrated in the "blue bottle experiment," where an alkaline glucose solution reduces methylene blue to its colorless leuco form. wikipedia.org Shaking the container introduces oxygen, which re-oxidizes the this compound back to methylene blue, restoring the blue color. wikipedia.org

Several reducing agents can be employed for this transformation. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and ascorbic acid. ijraset.comnih.gov The reaction with sodium borohydride is often used to assess the catalytic activity of nanoparticles. ijraset.commdpi.com The general mechanism involves the transfer of two electrons and a proton to the methylene blue cation (MB⁺) to form the neutral this compound molecule (LMB). wikipedia.org

Reducing Agent Reaction Conditions Key Features
GlucoseAlkaline solution (e.g., with NaOH)Classic "blue bottle" demonstration; slow reduction. wikipedia.org
Sodium Borohydride (NaBH₄)Aqueous solutionCommonly used in catalytic reduction studies. ijraset.commdpi.com
Ascorbic AcidAqueous solutionA "green chemistry" alternative to other reducing agents. nih.gov

Novel Catalytic and Photosensitized Reduction Approaches

Modern synthetic strategies focus on more efficient and environmentally friendly methods, such as catalytic and photosensitized reductions.

Catalytic Reduction: Heterogeneous catalysts, particularly those based on metal nanoparticles, have been shown to significantly enhance the rate of methylene blue reduction. acs.org Palladium nanoparticles supported on materials like graphitic carbon nitride (g-C₃N₄) can rapidly reduce methylene blue to this compound in the presence of hydrogen gas (H₂). rsc.org This system allows for a reversible color change, as exposure to oxygen can regenerate the methylene blue. rsc.org Similarly, silver and gold nanoparticles, sometimes synthesized using green methods with plant extracts, have demonstrated high catalytic activity for this reduction in the presence of a reducing agent like NaBH₄. ijraset.commdpi.compandawainstitute.com The nanoparticles act as electron relays, facilitating the transfer from the reducing agent to methylene blue. acs.org

Photosensitized Reduction: Photosensitized reduction offers a light-driven approach to synthesizing this compound. acs.org In this method, methylene blue itself acts as a photosensitizer. acs.orgscielo.org.ar Upon exposure to light in the presence of a co-initiator like triethanolamine (B1662121) (TEOA), methylene blue can be rapidly reduced to this compound. acs.orgnih.gov This process is notably faster than traditional chemical reduction methods. acs.orgnih.gov This technique has been utilized to create this compound-containing hydrogels in a single step, where the photosensitized reaction simultaneously drives the reduction and polymerization of the hydrogel matrix. acs.orgnih.gov

Method Catalyst/Sensitizer Reducing Agent/Conditions Advantages
Catalytic HydrogenationPalladium on g-C₃N₄Hydrogen gas (H₂)Rapid and reversible. rsc.org
Catalytic ReductionSilver/Gold NanoparticlesSodium Borohydride (NaBH₄)High catalytic efficiency. ijraset.commdpi.compandawainstitute.com
Photosensitized ReductionMethylene Blue (as sensitizer)Triethanolamine (TEOA), Visible LightVery fast reduction, can be coupled with polymerization. acs.orgnih.gov

Strategies for Derivatization and Analog Development

The modification of this compound is essential for creating functional molecules, such as chemical probes for detecting reactive oxygen and nitrogen species (RONS).

N-Substitution and Core Ring Modification Pathways

Derivatization of this compound can be achieved through modifications at the nitrogen atoms or the core phenothiazine (B1677639) ring. One approach involves the derivatization of crude methylene blue at the phenothiazine ring nitrogen through reactions like acetylation or benzoylation. google.com This produces derivatives such as acetyl-leucomethylene blue or benzoyl-leucomethylene blue, which can be more easily purified before being converted back to the desired methylene blue derivative. google.com

Covalent Conjugation for Functional Chemical Probes

Covalent attachment of other molecules to the this compound structure is a key strategy for developing functional chemical probes. nih.gov For instance, this compound derivatives have been designed to detect a broad spectrum of reactive oxygen and nitrogen species. rsc.org These probes are designed to remain in the colorless leuco form until they react with RONS, at which point they are oxidized to the colored methylene blue, providing a detectable signal. rsc.org

Another application of covalent modification is in the development of biosensors. Methylene blue can be covalently attached to single-stranded DNA to act as an electroactive label for detecting specific DNA or RNA sequences. nih.gov The electrochemical properties of the methylene blue-leucomethylene blue redox couple are exploited in this context. nih.gov Furthermore, polyethyleneimine (PEI) has been conjugated to methylene blue to create a system where the linkage is sensitive to hydroxyl radicals, potentially for therapeutic applications. olemiss.edu

Purification Methodologies for High-Purity this compound

Obtaining high-purity this compound is critical, especially for analytical and biomedical applications. Purification often involves the initial purification of the methylene blue precursor. A common strategy is to reduce crude methylene blue to this compound, which can then be derivatized (e.g., acetylated) to form a more easily purifiable intermediate like acetyl-leucomethylene blue. google.com This derivative can be purified by methods such as filtration or recrystallization to remove impurities like Azure B. google.com Following purification, the derivatized this compound is converted back to its parent form or the desired methylene blue derivative. google.com

Another approach involves forming a stabilized complex of this compound. For example, reduction with ascorbic acid can form a stabilized protonated this compound:ascorbate complex. googleapis.comgoogle.com This complex can be purified using techniques like chromatography, ion-exchange, filtration, or recrystallization. googleapis.com After purification, the complex is oxidized back to high-purity methylene blue. googleapis.comgoogle.com The purification of the reduced form is often performed under an inert atmosphere, such as nitrogen, to prevent premature oxidation. googleapis.com

Standard laboratory purification techniques like flash column chromatography are also employed, particularly for synthesized derivatives of this compound. rsc.org

Redox Chemistry and Mechanistic Investigations of Leucomethylene Blue

Principles of Reversible Oxidation-Reduction with Methylene (B1212753) Blue

MB⁺ (blue, oxidized) + 2e⁻ + nH⁺ ⇌ LMB (colorless, reduced)

The midpoint potential for this redox couple is reported to be approximately +0.01 V wikipedia.org. This reversible redox cycle is famously demonstrated in the "blue bottle" experiment, where the color of the MB solution oscillates between blue and colorless upon shaking, illustrating the interplay between dissolved oxygen and a reducing agent like glucose wikipedia.orgresearchgate.netcsun.edu.

Detailed Electron Transfer Pathways

The electron transfer mechanisms involving MB and LMB are multifaceted and can occur through various pathways depending on the environment and the presence of other reactants. MB can directly accept electrons from biological electron donors such as NADH, NADPH, and FADH₂, playing a role in cellular respiration by acting as an alternative electron carrier in the mitochondrial electron transport chain wikipedia.orgnih.govnih.govjournalmeddbu.commdpi.com. In these processes, MB can bypass certain complexes, such as Complex I, thereby modulating energy production and reducing reactive oxygen species (ROS) formation nih.govnih.govmdpi.com.

In photochemical applications, MB can be excited by visible light to an energized state, which can then participate in single-electron transfer (SET) or energy transfer (EnT) reactions rsc.orgrsc.orgfrontiersin.org. In SET pathways, the excited MB can donate an electron to a substrate or oxidant, forming a semi-oxidized methylene blue radical intermediate rsc.org. The transfer of electrons can be a single-step or stepwise process, often involving intermediate radical species conicet.gov.arstuba.sk.

Proton-Coupled Electron Transfer Mechanisms

The redox reactions of MB are frequently coupled with proton transfer, a phenomenon known as proton-coupled electron transfer (PCET) conicet.gov.arstuba.skacs.orgmdpi.com. The precise stoichiometry of protons and electrons involved can be influenced by the surrounding pH. For instance, at lower pH values, a 2H⁺/2e⁻ transfer mechanism has been proposed acs.org. The protonation state of radical intermediates formed during the reduction process can significantly impact the kinetics and observed electrochemical behavior, sometimes leading to peak splitting in cyclic voltammetry experiments acs.org. The acid-base equilibria of Leucomethylene Blue species, characterized by specific pKa values, are critical for understanding these pH-dependent protonation events researchgate.net.

Influence of pH on Redox Potentials and Species Distribution

The electrochemical behavior of Methylene Blue is highly sensitive to pH. The formal reduction potential of MB shifts significantly with changes in pH, generally becoming more negative as the pH increases acs.orgmdpi.comrsc.orgnih.gov. This pH dependence is attributed to the involvement of protons in the redox reaction. Studies have identified distinct changes in the slope of the Nernstian curve as a function of pH, indicating alterations in the electron transfer mechanism. For example, slopes ranging from -87 mV/pH to -28 mV/pH have been reported at different pH intervals, suggesting varying degrees of proton involvement acs.org.

Table 1: pH Dependence of Methylene Blue Redox Potential (Illustrative Data)

pH RangeSlope (mV/pH)Implied Mechanism (e⁻/H⁺)Reference
pH < 5.4-87Variable acs.org
pH 5.4–6.0-58Variable acs.org
pH > 6.0-28Variable acs.org

Table 2: this compound (LMB) Species Distribution as a Function of pH

pHPredominant LMB SpeciesDistribution NotesReference
< 1.7LMBH₃²⁺Highly protonated researchgate.net
1.7–4.5LMBH₂⁺Protonation equilibrium begins researchgate.net
4.5–5.9LMBHSignificant protonation, precursor to neutral form researchgate.net
> 5.9LMB⁻Deprotonated anion form, neutral LMB also present researchgate.net

Formation and Reactivity of Radical Intermediates in Redox Processes

The reduction of Methylene Blue often proceeds through the transient formation of radical intermediates. Upon accepting the first electron, MB can form a semireduced radical species (e.g., MB²⁺˙) rsc.orgconicet.gov.arresearchgate.net. This radical is often short-lived and can undergo further reactions, including protonation, to form this compound conicet.gov.ar. The methylene blue radical itself is reactive and plays a significant role in processes like the auto-oxidation of LMB researchgate.net. In photochemical reactions, excited MB can also generate these radical species through single-electron transfer pathways rsc.org.

Kinetics and Mechanism of Auto-oxidation

This compound (LMB), the reduced form, is susceptible to auto-oxidation, meaning it can react with oxygen to regenerate the oxidized Methylene Blue (MB⁺) wikipedia.orgpccarx.comresearchgate.netcsun.eduresearchgate.net. This process is a key feature in demonstrations like the blue bottle experiment, where shaking introduces oxygen, re-oxidizing LMB to MB wikipedia.orgresearchgate.netcsun.edu. The methylene blue radical is implicated as a crucial intermediate in this auto-oxidation pathway researchgate.net. The kinetics of this reaction are influenced by factors such as pH and the concentration of dissolved oxygen. For instance, at moderately alkaline pH values (e.g., pH 5.2 to 7.8), the auto-oxidation of LMB can be very rapid, occurring within seconds researchgate.net.

Heterogeneous Redox Reactions at Material Interfaces

Methylene Blue is frequently employed in electrochemical studies and biosensor development, where it is immobilized on various material interfaces, such as electrode surfaces conicet.gov.arstuba.skacs.org. These interfaces can include gold electrodes modified with self-assembled monolayers (SAMs) or silver amalgam electrodes conicet.gov.arstuba.skacs.org. The redox behavior of MB at these interfaces is influenced by the nature of the electrode material and any surface modifications, which can affect electron transfer rates and potentials conicet.gov.aracs.org. For example, DNA-modified electrodes can enhance the detection of MB due to favorable interactions, facilitating charge transport across the DNA-MB complex stuba.sk. MB also finds application in hybrid flow batteries, where it cycles between its oxidized and reduced forms at electrode interfaces acs.org.

Table 3: Methylene Blue Extinction Coefficients (Illustrative Data)

Species/StateWavelength (nm)Extinction Coefficient (dm³/mol·cm)Reference
MB⁺ (solution)66495,000 wikipedia.org
MBH₂⁺ (solution)74176,000 wikipedia.org
(MB⁺)₂ (solution)605132,000 wikipedia.org
(MB⁺)₃ (solution)580110,000 wikipedia.org

Compound Name Table:

Common NameChemical Name/Abbreviation
Methylene BlueMB, MB⁺
This compoundLMB, MBH₂⁺

Electrochemical Studies of Leucomethylene Blue

Voltammetric Characterization of the Redox Couple

Voltammetric techniques are fundamental for characterizing the redox behavior of Leucomethylene Blue, providing information about its electron transfer processes and reversibility.

Cyclic Voltammetry and Differential Pulse Voltammetry Applications

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are extensively used to study the MB/LMB redox couple. In aqueous solutions, MB typically undergoes a two-electron, one-proton reduction to LMB stuba.sk. CV studies on bare gold electrodes show symmetrical redox peaks for the MB to LMB reduction mdpi.com. When MB is modified with DNA, shifts in peak potentials and changes in peak currents are observed, indicating interactions such as intercalation or electrostatic binding mdpi.comnih.gov. For instance, on a DNA-modified electrode, a significant increase in the redox peak current of MB was noted, attributed to intercalation into double-stranded DNA (dsDNA) nih.gov. DPV has also been employed for sensitive detection of MB, demonstrating linearity and low detection limits in various media researchgate.netjournalcsij.com. For example, MB detection using a modified carbon paste electrode showed linearity between 10 and 100 μM with a detection limit of 2.72 μM researchgate.net.

Analysis of Voltammetric Peak Splitting and Broadening Phenomena

Voltammetric peak splitting and broadening in MB/LMB systems can arise from several factors, including pH-dependent protonation equilibria, kinetic complexities, and interactions with electrode surfaces or adsorbed species mdpi.comacs.org. Studies suggest that peak splitting, particularly at fast scan rates, can be attributed to the protonation equilibrium of the methylene (B1212753) blue radical intermediate acs.org. The acid dissociation constants of the methylene blue radical and this compound play a role in this phenomenon acs.org. Furthermore, interactions with DNA, such as intercalation, can influence peak characteristics, leading to shifts and potential splitting due to altered electron transfer mechanisms or binding affinities mdpi.comnih.govacs.org. For example, high deposition concentrations of DNA-bound methylene blue can cause peak broadening and increased overpotentials, though not necessarily additional peak splitting acs.org.

Interfacial Electrochemistry and Adsorption Characteristics

The behavior of this compound at electrode interfaces is crucial for understanding its electrochemical activity and potential applications in sensors and modified surfaces.

Interactions with Electrode Surfaces and Modified Interfaces

This compound, as the reduced form of MB, exhibits distinct interactions with electrode surfaces. While MB molecules directly chemisorb onto sulfur-modified gold surfaces without significant partitioning into alkyl subphases, upon reduction to LMB, these molecules can partition into the alkyl subphase uci.edu. Repeated electrochemical cycling of MB on such surfaces can lead to ordering of adsorbed alkyl chains uci.edu. Studies on DNA-modified electrodes show that MB intercalates into dsDNA, with LMB having a lower affinity for DNA and thus partitioning differently nih.gov. The interaction of MB with ssDNA and dsDNA leads to changes in redox peak currents and potentials, indicating distinct binding modes like electrostatic attraction and intercalation mdpi.comnih.gov. For instance, on a ssDNA/MAA/Au electrode, MB showed a negative shift in redox potentials characteristic of electrostatic attraction, while on a dsDNA/MAA/Au electrode, a positive shift and a significant increase in peak current indicated intercalation nih.gov.

Formation of Ordered Adsorbed Layers and Polymorphic Structures

Electrochemical reduction and oxidation cycles of MB on modified electrodes can induce structural changes in adsorbed layers. For example, on sulfur-modified gold electrodes, repeated cycling of chemisorbed MB leads to the ordering of adsorbed alkyl chains from a liquid-like structure to a close-packed configuration uci.edu. Furthermore, two types of electroactive this compound films have been observed on mixed monolayer electrodes, suggesting the formation of different polymorphic structures depending on the electrochemical conditions, such as the negative limit of the scan uci.edu. These ordered layers and polymorphic structures can influence the stability and reoxidizability of the LMB film uci.edu.

Spectroelectrochemical Techniques for Real-time Analysis

Spectroelectrochemical techniques, which combine electrochemical measurements with spectroscopy, allow for real-time monitoring of redox processes involving this compound.

Absorptovoltammetric measurements, combining UV-Vis absorption spectroscopy with cyclic voltammetry, have been used to study the electrochemically induced decoloration of methylene blue to this compound sciepub.comgamry.comsciepub.com. During the reduction process, the characteristic absorbance peaks of MB at approximately 245 nm, 290 nm, 610 nm, and 660 nm decrease as it converts to the colorless LMB gamry.com. This technique allows for the simultaneous investigation of the redox process and changes in spectral properties, providing a comprehensive understanding of the MB/LMB transformation sciepub.comsciepub.com. For instance, potentiostatic reduction of MB to LMB on a platinum mesh electrode at -0.35 V vs. Ag/AgCl results in a decrease in absorbance peaks over time gamry.com. Raman voltammetry can also be employed to compare the Raman spectra of MB and LMB, offering further insights into molecular changes during the redox reaction sciepub.com.

Photochemical and Photophysical Properties of Leucomethylene Blue

Light-Induced Oxidation and Reduction Processes

Leuco-methylene blue (LMB), the reduced and colorless form of methylene (B1212753) blue (MB+), exhibits significant photochemical activity, particularly a previously unrecognized UV-driven reactivity. rsc.orgnih.govrsc.org A key process is its photo-oxidative quenching by dissolved oxygen. rsc.orgnih.govrsc.org When irradiated with near-UV light, LMB is converted back to its oxidized, blue form, MB+. rsc.org This photooxidation is driven by the interaction of an electronically excited state of LMB with dissolved oxygen. rsc.orgresearchgate.net

The reaction can be represented by the following equation: LMB + O₂ --(UV light)--> MB⁺ + HO₂⁻ rsc.org

Spectrophotometric monitoring of this process shows a decrease in the absorbance band associated with LMB at 256 nm and the concurrent reappearance of the characteristic absorbance bands of MB+ at 294 nm and 665 nm with increasing UV irradiation time. rsc.org This UV-driven photooxidation has been identified as a photooxidative quenching mechanism. rsc.orgresearchgate.net The process is efficient; for instance, irradiating a solution of photogenerated LMB with near-UV light (e.g., from 8 W blacklight bulbs) can rapidly regenerate the color and absorbance of MB+. rsc.org The presence of dissolved oxygen is crucial for this reaction; in its absence, the color reversal from LMB to MB+ does not occur. researchgate.net While acidic solutions of LMB are moderately stable, the photo-oxidative quenching process provides a pathway for its rapid conversion back to MB+. researchgate.netchegg.com

Table 1: Spectroscopic Changes during Photo-oxidative Quenching of Leucomethylene Blue

Species Wavelength (nm) Absorbance Change during UV Irradiation
This compound (LMB) 256 Decrease
Methylene Blue (MB+) 294 Increase

This interactive table summarizes the changes in UV/Vis absorbance peaks as colorless this compound is photo-oxidized to the colored Methylene Blue. rsc.org

The conversion of methylene blue (MB+) to its colorless leuco form (LMB) can be achieved through photosensitized reduction. In this process, MB+ itself, upon absorption of light, reaches an excited state that can then react with a reducing agent to form LMB. acs.orgacs.org For example, under red-light illumination, MB+ forms a highly oxidizing excited state which is then readily reduced by ascorbic acid. acs.org This reaction leads to the bleaching of the blue color as MB+ is converted to the colorless LMB. acs.org

This photosensitized reduction is a key step in various applications, including the one-step preparation of LMB-encapsulated hydrogels which can act as visual oxygen indicators. acs.org The photosensitization of MB+ can not only lead to its rapid reduction to LMB (reportedly 5000-fold faster than classical glucose reduction) but can also initiate hydrogel polymerization. acs.org The complete bleaching of the blue color of MB+ can occur within a minute through this efficient photochemical process. acs.org

Excited State Properties and Dynamics

The photochemistry of leuco-methylene blue is dominated by its highly reactive, UV-driven triplet state. rsc.orgnih.govrsc.org Unlike the extensively studied photochemistry of MB+, which proceeds through its long-lived triplet state, the photochemistry of LMB was not widely recognized until more recently. rsc.org The triplet state of LMB is generated upon irradiation with near-UV light. researchgate.net

Initial flash photolysis studies of an aqueous solution of LMB indicated that its triplet state has a lifetime that is relatively short, likely less than 100 µs. rsc.org This excited triplet state is readily quenched by dissolved oxygen in a photo-oxidative process, which is a primary pathway for the regeneration of MB+ from LMB. rsc.orgresearchgate.net This active triplet state photochemistry is not unique to LMB but is also observed in the leuco forms of other thiazine (B8601807) dyes. rsc.org The formation of the triplet state is a crucial primary step in the UV-induced oxidation of LMB. researchgate.net

The quantum yield (Φ) of a photoreaction is a critical metric that quantifies its efficiency, defined as the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. acs.orgshimadzu.eu For the photosensitized reduction of methylene blue to this compound using ascorbic acid under red-light illumination, the quantum yield of the photoreaction (Φrxn) has been experimentally determined. acs.org

In one study, using a laser diode with a steady output, the quantum yield for this specific reduction was found to be Φrxn = 0.106. acs.org This value indicates that approximately one in ten absorbed photons results in a productive chemical reaction, converting a molecule of MB+ to LMB in that particular system. acs.org

Table 2: Quantum Yield of Methylene Blue Photoreaction

Photoreaction Reducing Agent Illumination Quantum Yield (Φrxn) Reference

This interactive table presents the determined quantum yield for the photosensitized reduction of Methylene Blue. acs.org

Photochromic Systems and Reversible Color Switching Mechanisms

The redox-driven conversion between the colored methylene blue (MB+) and colorless leuco-methylene blue (LMB) forms the basis for novel photochromic systems capable of reversible color switching. rsc.orgnih.govrsc.org These systems can be triggered by light, transitioning from a colorless state to a colored one and back again. rsc.orgnih.gov

A notable example involves a solution where LMB, produced by the reduction of MB+ with L-ascorbic acid, undergoes a colorless-to-blue transition upon irradiation with 405 nm visible light. rsc.orgnih.gov The activated LMB reacts with oxygen to produce the blue MB+. nih.gov When the light source is removed, the solution returns to its colorless state as the MB+ is once again reduced by the ascorbic acid present in the system. rsc.orgnih.gov This reversible reaction is sensitive enough to be driven by a simple blue-violet LED lamp. rsc.orgnih.gov

Another approach to reversible color switching involves using nanocatalysts. For instance, palladium nanoparticles supported on graphitic carbon nitride can efficiently catalyze the hydrogenation of blue MB+ to colorless LMB in the presence of hydrogen gas. rsc.orgresearchgate.net Subsequently, exposing the system to oxygen regenerates the blue MB+ through oxidative dehydrogenation. rsc.orgresearchgate.net This system demonstrates remarkable reversibility and stability over multiple cycles. researchgate.net The reversible transformation can also be used to control the physical properties of materials, such as triggering the gel-to-sol transformation of supramolecular polymers. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Methylene Blue
Dissolved Oxygen
Ascorbic acid
L-ascorbic acid
Glucose
Palladium

Spectroscopic Characterization of Leucomethylene Blue

UV-Visible Spectroscopy for Redox State Monitoring and Quantitative Analysis

Methylene (B1212753) Blue (MB) is a vibrant blue compound due to its strong absorption in the visible region of the electromagnetic spectrum, typically exhibiting a maximum absorbance (λmax) around 660-665 nm docbrown.infospectroscopyonline.comresearchgate.netnih.govresearchgate.netmdpi.com. This absorption is attributed to extensive π-π* electronic transitions across the conjugated phenothiazine (B1677639) ring system. Upon reduction to Leucomethylene Blue (LMB), the conjugated system is disrupted, leading to a significant loss of absorption in the visible spectrum and a shift towards the ultraviolet (UV) region docbrown.inforesearchgate.netrsc.orgresearchgate.net.

LMB is a colorless compound, and its UV-Vis spectrum is characterized by absorption bands in the UV range, with reported peaks around 256 nm and 314 nm docbrown.inforsc.org. In some specific conditions, absorption around 405 nm has also been observed for the reduced form rsc.org. The transition from the colored, oxidized MB to the colorless, reduced LMB is readily monitored by UV-Vis spectrophotometry. The disappearance of the characteristic visible absorption band at ~664 nm signifies the reduction of MB to LMB, while an increase in absorbance in the UV region accompanies this process researchgate.net. This distinct spectral change allows for the quantitative determination of MB and LMB concentrations in solution, employing the Beer-Lambert law, making UV-Vis spectroscopy a fundamental tool for tracking redox reactions involving these compounds docbrown.infospectroscopyonline.comresearchgate.netwu.ac.th.

Table 1: UV-Visible Absorption Maxima of Methylene Blue and this compound

Speciesλmax (nm)DescriptionCitation(s)
Methylene Blue (MB)660-665Strong absorption in visible spectrum docbrown.infospectroscopyonline.comresearchgate.netnih.govresearchgate.netmdpi.com
This compound (LMB)256, 314Primarily UV absorption, colorless docbrown.inforsc.org
This compound (LMB)~405Observed under specific conditions rsc.org

Fluorescence Spectroscopy of this compound and its Derivatives

Methylene Blue (MB) itself exhibits fluorescence properties, with excitation and emission peaks typically in the near-infrared (NIR) region. Reported excitation wavelengths are around 668 nm, with emission peaks observed at approximately 688 nm nih.govresearchgate.net. MB has a reported quantum yield of 0.52 nih.gov. In contrast, this compound (LMB), being in its reduced state, is generally considered non-fluorescent or exhibits very weak fluorescence mdpi.comrsc.orgsmolecule.com. The fluorescence of MB is restored upon its re-oxidation from LMB mdpi.comrsc.orgsmolecule.com. This difference in fluorescence is leveraged in applications where LMB acts as a probe that becomes fluorescent upon encountering oxidizing species. While MB and its derivatives are studied for their fluorescence, LMB itself is characterized by the absence or significant quenching of fluorescence compared to its oxidized counterpart.

Table 2: Fluorescence Properties of Methylene Blue

Speciesλex (nm)λem (nm)NotesCitation(s)
Methylene Blue (MB)~668~688Exhibits fluorescence; quantum yield ~0.52. nih.govresearchgate.net
This compound (LMB)N/AN/AGenerally non-fluorescent or weakly fluorescent; fluorescence restored upon re-oxidation to MB. mdpi.comrsc.orgsmolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure and confirming the chemical state of compounds. For this compound, NMR spectroscopy, including ¹H NMR and ¹³C NMR, can elucidate its structure and differentiate it from its oxidized form, Methylene Blue acs.orgnih.govresearchgate.netnd.eduresearchgate.net. The reduction of MB to LMB involves changes in the electronic distribution and conjugation within the molecule, which are reflected in altered chemical shifts and coupling patterns observed in NMR spectra. For instance, studies using ¹H–¹⁵N and ¹H–¹³C HSQC spectra have shown differences in peak intensities between the reduced (LMT, a form of LMB) and oxidized (MT+, MB) states, with peak intensities decreasing in the oxidized form acs.org. While specific, directly comparable tabulated NMR shift data for LMB versus MB are not universally cataloged in general literature, NMR is fundamental for confirming the structural integrity and the reduced state of LMB by analyzing the characteristic signals of its protons and carbons.

Vibrational Spectroscopy (Raman and Infrared) for Molecular Interactions and Structure

Vibrational spectroscopy, encompassing Raman and Infrared (IR) spectroscopy, provides insights into the molecular vibrations, bonding, and intermolecular interactions of this compound. These techniques are sensitive to changes in molecular symmetry and bond strengths, which are altered during the redox transition from MB to LMB mdpi.comstellarnet.usavantierinc.com.

Raman spectroscopy can monitor the redox state of MB/LMB systems, with distinct spectral features observed for each form acs.orgsciepub.com. The reduction of MB to LMB results in changes in the Raman spectrum, reflecting the altered molecular structure and electronic environment. For example, residual Raman intensity in the potential range characteristic of LMB has been noted, indicating changes in molecular connectivity acs.org. Resonance Raman spectroscopy, in particular, can be coupled with UV-Vis spectroscopy to provide complementary information on molecular aggregation and interactions mdpi.com.

Infrared (IR) spectroscopy, such as Fourier Transform Infrared (FTIR) spectroscopy, is valuable for identifying functional groups and specific chemical bonds within the LMB molecule mdpi.comnist.gov. Studies involving MB/LMB films have shown changes in FTIR spectra upon electrochemical conversion between the oxidized and reduced states, confirming the structural transformations uci.edu. The loss of the characteristic double nitrogen bond in MB upon reduction to LMB contributes to its colorless nature and is detectable through vibrational modes in IR and Raman spectra.

List of Compounds Mentioned:

this compound (LMB)

Methylene blue (MB)

Methylthioninium chloride (MTC)

Leuco-methylthioninium (LMT)

Methylene blue derivatives

Theoretical and Computational Investigations of Leucomethylene Blue

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules like Leucomethylene blue. mdpi.comnih.gov These ab initio methods solve approximations of the Schrödinger equation to determine molecular geometries, electronic energies, charge distributions, and spectra from first principles. randallcygan.com

Unlike the planar and cationic Methylene (B1212753) Blue, this compound is a neutral molecule with a non-planar, butterfly-like conformation. DFT calculations are used to optimize this geometry, predicting bond lengths, bond angles, and dihedral angles that characterize its three-dimensional structure. Furthermore, these calculations provide a detailed map of the electron density distribution. Methods such as Mulliken population analysis can be used to assign partial atomic charges, revealing the specific electronic environment around each atom in the molecule. randallcygan.com This information is critical for understanding how LMB interacts with other molecules.

Calculated electronic properties also include the energies of molecular orbitals, which are fundamental to the molecule's chemical behavior and spectroscopic characteristics. The electronic structure of LMB, with its two additional electrons compared to MB, results in a significantly different set of occupied and unoccupied orbitals, which dictates its role as a potent reducing agent.

Table 1: Theoretical Properties of this compound from Quantum Chemical Calculations
Calculated PropertyDescriptionSignificance
Optimized GeometryLowest energy three-dimensional arrangement of atoms (bond lengths, angles).Confirms the non-planar, butterfly conformation of the molecule.
Electron Density DistributionSpatial distribution of electrons within the molecule.Highlights regions of high and low electron density, key to intermolecular interactions.
Partial Atomic ChargesCalculated charge localized on individual atoms (e.g., via Mulliken analysis). randallcygan.comProvides insight into the molecule's polarity and sites for electrostatic interactions.
Molecular Orbital EnergiesEnergy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).Fundamental for predicting chemical reactivity and electronic transitions.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations and intermolecular interactions at an atomistic level. nih.govmdpi.com For this compound, MD simulations are instrumental in understanding its behavior in solution and its interactions with biological macromolecules.

A key aspect explored by MD simulations is the conformational dynamics of LMB. Unlike the rigid, planar structure of MB, the non-planar LMB molecule has greater conformational flexibility. Simulations can map the energy landscape associated with the "butterfly" motion of its aromatic rings, identifying the most stable conformations and the energy barriers between them.

MD simulations are also crucial for studying how LMB interacts with its environment. In an aqueous solution, simulations can model the arrangement of water molecules around LMB, calculating properties such as solvation free energy. This provides insight into its solubility and the structure of its hydration shell. When interacting with larger molecules, such as proteins or DNA, MD simulations can predict binding modes, identify key intermolecular forces (like hydrogen bonds or van der Waals interactions), and calculate binding affinities. nih.gov These simulations often rely on force fields, which are sets of parameters that describe the potential energy of the system. For novel or less-studied molecules like LMB, these parameters may be derived from higher-level quantum chemical calculations. osti.gov

Table 2: Applications of Molecular Dynamics Simulations for this compound
Simulation TargetInformation ObtainedRelevance
Conformational AnalysisPreferred molecular shapes, flexibility, and energy barriers for conformational changes.Explains the dynamic nature of the non-planar LMB structure.
Solvation DynamicsArrangement of solvent molecules, solvation free energy, and hydrogen bonding patterns.Determines solubility and behavior in different solvents.
Intermolecular InteractionsBinding modes, interaction energies, and specific contacts with other molecules (e.g., proteins, DNA). nih.govPredicts how LMB associates with biological targets or other chemical species.
Transport PropertiesDiffusion coefficients and permeability across membranes.Models the movement of LMB within a biological or chemical system.

Computational Modeling of Electron Transfer and Redox Mechanisms

The defining characteristic of the Methylene Blue/Leucomethylene blue system is its reversible redox activity. Computational modeling is essential for understanding the mechanism of electron transfer that converts MB into LMB and vice versa. This process involves the transfer of two electrons and, typically, one or more protons.

Models can simulate the electron transfer from a donor molecule to Methylene Blue. researchgate.net These simulations can map the reaction pathway, identifying transition states and calculating the activation energy required for the reduction to occur. The role of the solvent is critical in these models, as solvent molecules can reorganize to stabilize charge separation and influence the reaction rate.

The mechanism often involves a step-wise process. The addition of the first electron converts MB into a neutral semiquinone radical (MB•). The addition of a second electron then forms the LMB anion (LMB⁻), which is subsequently protonated to yield the stable, neutral this compound. Computational models can investigate the energetics of each step, determining which intermediates are most stable and which step is rate-limiting. Such studies often combine quantum mechanics (to accurately describe the electronic changes) with molecular mechanics (to handle the larger environment), a technique known as QM/MM.

Frontier Orbital Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comresearchgate.net The energy and spatial distribution of these orbitals can predict a molecule's reactivity. youtube.com

For this compound, FMO analysis provides a clear rationale for its function as a reducing agent (electron donor). The reduction of Methylene Blue to this compound involves the addition of two electrons into what was formerly the LUMO of MB. These electrons now occupy a high-energy HOMO in the LMB molecule.

HOMO (Highest Occupied Molecular Orbital): In LMB, the HOMO is at a significantly higher energy level compared to the orbitals of MB. A high-energy HOMO indicates that the electrons are less tightly bound and can be easily donated, which is characteristic of a good reducing agent or nucleophile. taylorandfrancis.comyoutube.com The shape and location of the HOMO can predict the site on the molecule from which an electron is most likely to be donated.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO of LMB is the lowest-energy orbital available to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Computational calculations can precisely determine the energies of these frontier orbitals. Comparing the calculated HOMO energy of LMB with that of other reducing agents allows for a quantitative prediction of its reducing power.

Table 3: Conceptual Frontier Orbital Properties of Methylene Blue vs. This compound
PropertyMethylene Blue (MB⁺)This compound (LMB)Implication for Reactivity
HOMO EnergyLowHighLMB is a strong electron donor (reducing agent).
LUMO EnergyLowHighMB is a good electron acceptor (oxidizing agent).
HOMO-LUMO GapLargeRelatively SmallerIndicates higher kinetic stability for MB compared to the reactivity of LMB as a donor.
Primary RoleOxidant / ElectrophileReductant / NucleophileDefines their function in redox reactions.

Thermodynamic and Kinetic Modeling of Redox Cycles

Computational modeling can be used to quantify the thermodynamic and kinetic parameters governing the redox cycle between Methylene Blue and this compound. These calculations provide a molecular-level understanding of the spontaneity, energy changes, and speed of the redox interconversion.

Thermodynamic Modeling: Thermodynamic calculations focus on the energy differences between the reactant (MB) and product (LMB) states. Key parameters that can be computed include:

Gibbs Free Energy Change (ΔG°): This value determines the spontaneity of a reaction. For the reduction of MB to LMB, a negative ΔG° under specific conditions would indicate a spontaneous process. mdpi.comresearchgate.net Computational methods can also be used to predict the standard redox potential (E°) of the MB/LMB couple.

Enthalpy Change (ΔH°): This represents the heat absorbed or released during the reaction. It indicates whether the reduction is endothermic or exothermic. mdpi.comresearchgate.net

Entropy Change (ΔS°): This reflects the change in disorder of the system upon reaction. mdpi.comresearchgate.net

Kinetic Modeling: Kinetic modeling investigates the reaction rate and the mechanism of the redox conversion. The primary goal is to calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. mdpi.com By identifying the transition state structure—the highest energy point along the reaction coordinate—quantum chemical methods can compute this barrier. A lower activation energy corresponds to a faster reaction rate. Kinetic models, such as the pseudo-second-order model, can be used to describe the reaction progress over time. mdpi.comresearchgate.net These computational studies can also explore how factors like pH and the presence of catalysts influence the reaction kinetics by altering the energy of the transition state. researchgate.net

Analytical Methodologies Utilizing Leucomethylene Blue

Principles of Colorimetric and Spectrophotometric Sensing

Colorimetric and spectrophotometric techniques exploit the visual color difference between the oxidized (blue) and reduced (colorless) forms of methylene (B1212753) blue. This inherent property allows for the detection and quantification of analytes that can induce this redox transformation.

Leucomethylene blue serves as a sensitive indicator for oxidizing agents that can convert it back to methylene blue. This principle is widely applied for the detection of various species, including peroxides and certain metal ions.

Peroxide Determination: A flow-injection spectrophotometric method has been developed for measuring peroxide values (PV) in edible oils. This technique relies on the oxidation of this compound to methylene blue by peroxides present in the oil samples. The generated methylene blue is then monitored spectrophotometrically at 660 nm. The method demonstrates a linear calibration range from 0.1 to 5 mequiv. O₂ kg⁻¹ with a detection limit of 0.014 mequiv. O₂ kg⁻¹ researchgate.net. The method's precision for within-day and between-day measurements is reported to be better than 1.5% and 2.2%, respectively, at a concentration of 0.4 mequiv. O₂ kg⁻¹ researchgate.net.

Chromium(VI) Quantification: this compound is utilized as a chromogenic reagent for the spectrophotometric determination of hexavalent chromium (Cr(VI)) researchgate.net. Cr(VI) oxidizes the colorless this compound to the colored methylene blue, enabling quantitative analysis. This method has been applied to determine dissolved Cr(VI) concentrations in water, with reported linear ranges up to 0.95 mg/L and detection limits as low as 0.02 mg/L tandfonline.comresearchgate.net. The presence of interfering ions like chlorine and hypochlorite (B82951) can be mitigated by using oxalic acid as a masking agent tandfonline.com.

The reversible color change of the methylene blue/leucomethylene blue system makes it suitable for developing visual indicators for gases, particularly oxygen.

Oxygen Sensing: The ability of oxygen to re-oxidize this compound to methylene blue is harnessed in the design of oxygen indicators. This is relevant for applications such as smart packaging, where a color change signals the presence or absence of oxygen, indicating product freshness or potential degradation researchgate.netacs.orgresearchgate.net. For example, this compound, when photoreduced to its colorless state, can revert to the blue methylene blue upon exposure to atmospheric oxygen, acting as a direct visual cue researchgate.netresearchgate.net.

Electrochemical Sensor Design and Underlying Principles

This compound plays a critical role in electrochemical sensing, particularly in conjunction with modified electrodes, enabling sensitive detection through redox cycling and charge transport mechanisms.

The interaction of methylene blue with DNA, specifically intercalation into the base stack, is fundamental to its use as a redox reporter in electrochemical DNA sensors.

DNA Intercalation and Charge Transport (CT): Methylene blue intercalates into DNA, and upon electrochemical reduction to this compound, its affinity for DNA decreases, leading to dissociation from the base stack nih.govstuba.sk. This process, coupled with DNA-mediated charge transport, allows for the detection of DNA hybridization and structural changes nih.govstuba.skacs.orgnih.govnih.govmdpi.comresearchgate.netpnas.org. The DNA film acts as a conduit for electron transfer between the electrode and the redox probe stuba.sk.

Electrocatalytic Cycles: this compound is instrumental in electrocatalytic amplification strategies. For instance, it can reduce ferricyanide (B76249) (Fe(CN)₆³⁻) to ferrocyanide (Fe(CN)₆⁴⁻), regenerating methylene blue in a catalytic cycle. This process enhances electrochemical signals and improves the discrimination of DNA mismatches nih.govnih.govnih.govmdpi.com. The kinetics of this cycle are influenced by the binding and dissociation rates of MB/LMB with the DNA film nih.gov.

Table 1: Methylene Blue/Leucomethylene Blue in DNA-Mediated Electrocatalysis and Other Electrocatalytic Systems

Analyte/System Mediator/Probe Electron Transfer Mechanism Observed Phenomenon/Application Reference
DNA hybridization Methylene Blue (MB) / this compound (LMB) DNA-mediated charge transport (CT), Electrocatalysis with Fe(CN)₆³⁻/⁴⁻ Detection of DNA mismatches, Signal amplification nih.govnih.govnih.govmdpi.comresearchgate.netpnas.org
Hexavalent Chromium (Cr(VI)) This compound (LMB) Electrocatalysis Cr(VI) oxidizes LMB to MB, enabling electrochemical detection of Cr(VI) acs.orgunl.edu

This compound's redox activity is integral to the design of various biosensors, facilitating the detection of biological molecules through enzyme-catalyzed reactions or redox mediation.

Enzyme-Mediated Detection: this compound derivatives, such as N-benzoyl this compound (BLMB), can serve as substrates in enzyme assays. For example, horseradish peroxidase (HRP) catalyzes the oxidation of BLMB to methylene blue in the presence of hydrogen peroxide (H₂O₂). This reaction allows for the quantification of HRP activity using spectrophotometry or capillary electrophoresis-laser-induced fluorometry researchmap.jpnih.gov.

Redox Cycling in Biosensors: In certain biosensor configurations, this compound functions as a redox mediator. For instance, in an electrochemical immunosensor for heart-type fatty acid-binding protein (H-FABP), methylene blue, in combination with carbon nanotubes and polythionine, participates in a redox cycle with ferricyanide. This synergy enhances electron transfer and signal generation for sensitive detection mdpi.com.

Chromatographic Methods for Quantitative and Qualitative Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of methylene blue and its reduced form, this compound, in diverse sample matrices.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) methods are established for the determination of methylene blue and this compound in biological fluids such as urine and blood, as well as in animal tissues and milk ebi.ac.uknih.govnih.govwu.ac.thepa.govoup.comresearchgate.net. These methods typically involve sample preparation (e.g., extraction), separation using specific chromatographic columns (e.g., Phenomenex Synergi polar-RP), and detection, often via UV-Vis spectrophotometry. For example, an HPLC method for milk analysis employs a polar-RP column with a mobile phase composed of ammonium (B1175870) acetate (B1210297) and acetonitrile-methanol to separate MB and its metabolites researchgate.net. Validation studies for these methods confirm good linearity, precision, and accuracy across various concentration ranges, from nanograms to micrograms per milliliter ebi.ac.uknih.govnih.govresearchgate.net.

Liquid Chromatography for Separation and Quantification of this compound

Liquid chromatography (LC) techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry (MS), are instrumental in the separation and quantification of Methylene Blue (MB) and its reduced form, this compound (LMB), in complex matrices. These methods are crucial for toxicokinetic studies, environmental monitoring, and quality control.

LC methods typically involve the separation of MB and its related compounds on reversed-phase columns, such as C18 or cyano columns. Mobile phases often consist of mixtures of water or aqueous buffers with organic solvents like acetonitrile (B52724) or methanol (B129727), frequently acidified with formic acid or difluoroacetic acid to improve peak shape and ionization efficiency for MS detection rsc.orgoup.comnih.govnju.edu.cn.

Key Analytical Parameters in LC Methods:

Analyte/MatrixColumn TypeMobile Phase CompositionDetection MethodQuantification Range (approx.)Limit of Detection (LOD) (approx.)Limit of Quantification (LOQ) (approx.)Recovery (%)Reference
Methylene Blue (MB) in urineNot specifiedNot specifiedNot specified10.0–20,000 ng/mLNot specifiedNot specifiedGood nih.gov
MB and metabolites in milkCyano columnIsocratic acetonitrile-acetate bufferNot specified5–20 ppbNot specifiedNot specified60.0–83.2 oup.com
MB in environmental samplesAcquity® BEH C18Water (64.99%) with formic acid (0.01%) and acetonitrile (35%)UPLC-MS/MSNot specified0.1 ng mL⁻¹0.4 ng mL⁻¹Not specified rsc.org
MB in mouse plasma and brainPolymerX RP-1 100 ÅWater and methanol with 0.5% difluoroacetic acidLC-qTOF-MS3.05–2222.22 ng/mLNot specifiedNot specifiedNot specified nih.gov
MB in aquatic productsWaters Sunfire C18Mobile phases A: methanol, B: 0.1% formic acid (gradient)LC-MS/MS1.0–20 μg/kg0.5 μg/kgNot specified73.0–108.3 nju.edu.cn
MB and this compound (LMB)Not specifiedNot specified (method developed for urine)Not specified10.0–20,000 ng/mLNot specifiedNot specifiedGood nih.gov

It is important to note that this compound is often not commercially available as a standard and is typically generated in situ or quantified after the reduction of Methylene Blue. Some methods involve a reduction step to convert any remaining this compound to Methylene Blue before quantification, or they are designed to detect the colorless this compound directly nju.edu.cnnih.govoup.com.

Photochemical Approaches in Chemical Analytical Detection

Photochemical reactions involving Methylene Blue and its reduced form, this compound, are utilized in various analytical detection methods, leveraging the color change associated with their redox interconversion. These approaches often employ light to initiate or detect chemical transformations.

One notable application is in the determination of ascorbic acid (AA) using an amperometric flow-injection method. In this system, Methylene Blue is photochemically reduced to this compound, which is then electrochemically detected. The reaction is typically carried out in a phthalate (B1215562) buffer and irradiated with a halogen lamp nih.gov. This method has demonstrated good linearity and sensitivity for ascorbic acid determination.

Another photochemical application involves the use of this compound as a coloration reagent for the spectrophotometric determination of chlorine dioxide (ClO₂) in water. This method utilizes the principle that this compound can be re-oxidized to Methylene Blue by chlorine dioxide, leading to a measurable color change. The method is sensitive, with a low detection limit for ClO₂, and can differentiate ClO₂ from other chlorine species by employing masking agents researchgate.net.

Summary of Photochemical Analytical Applications:

Analyte DetectedReagent/SystemDetection MethodLight SourceLinear Range (approx.)LOD (approx.)RSD (%) (approx.)Reference
Ascorbic Acid (AA)Methylene Blue (photochemically reduced to this compound)AmperometricHalogen lamp5.0–90.0 μg/mL1.9 μg/mL1.3–4.8 nih.gov
Chlorine Dioxide (ClO₂)This compound (as coloration reagent, re-oxidized to Methylene Blue)Spectrophotometric (Flow Inj.)Not specified0–1.91 mg/L0.02 mg/LNot specified researchgate.net
Anionic SurfactantsMethylene Blue (as photosensitizer)Not specifiedLightNot specifiedNot specifiedNot specified wikipedia.org

Research has also highlighted that this compound possesses a reactive, UV-driven triplet state photochemistry, undergoing photo-oxidative quenching with dissolved oxygen rsc.org. This fundamental photochemical behavior underpins its utility in various analytical contexts where controlled redox reactions and light interactions are employed.

Compound Names:

this compound

Methylene Blue (MB)

Azure A (AZA)

Azure B (AZB)

Azure C (AZC)

Thionin

Methylene Violet 3RAX (MV 3RAX)

Benzoyl leuco methylene blue (BLMB)

Biochemical Interaction Mechanisms of Leucomethylene Blue

Mechanisms of Reactive Oxygen and Nitrogen Species Generation and Scavenging

Reactive oxygen and nitrogen species encompass a range of molecules, including superoxide (B77818) radicals (O₂˙⁻), hydrogen peroxide (H₂O₂), hydroxyl radicals (HO˙), peroxynitrite (ONOO⁻), and nitric oxide (NO˙) d-nb.inforsc.orgnih.gov. These species are produced during normal cellular metabolism, such as in mitochondrial electron transport, and also in response to external stimuli like inflammation d-nb.inforsc.orgnih.govencyclopedia.pub. While they play physiological roles, an overproduction or imbalance can lead to oxidative stress, damaging cellular components d-nb.inforsc.orgnih.govresearchgate.net.

Chemical Mechanisms of ROS/RNS Formation and Quenching by Leucomethylene Blue

The primary mechanism by which this compound functions as a ROS/RNS detector involves its oxidation to methylene (B1212753) blue upon interaction with these reactive species d-nb.infosmolecule.comrsc.orgnih.gov. This oxidation is typically accompanied by a change in optical properties, most notably the development of fluorescence, which can be quantified d-nb.infosmolecule.comrsc.orgnih.gov.

LMB can react with a variety of ROS and RNS, including superoxide radicals (O₂˙⁻), peroxynitrite (ONOO⁻), hypochlorite (B82951) (OCl⁻), hydrogen peroxide (H₂O₂), hydroxyl radicals (HO˙), and tert-butyl hydroperoxide (tBuOOH) d-nb.inforsc.orgnih.gov. The specific reaction pathways can be solvent-dependent. For instance, in dimethyl sulfoxide (B87167) (DMSO), LMB reacts with species like O₂˙⁻, ONOO⁻, and OCl⁻ to form MB, with no stable intermediates detected via HPLC and NMR analysis d-nb.inforsc.orgnih.gov. In aqueous solutions, LMB can also react with hydroperoxides, though sometimes forming persistent radical species or showing lower fluorescence gain d-nb.inforsc.org.

Table 1: Reactivity of this compound Probes with ROS/RNS Species

ROS/RNS SpeciesProbe ExampleReaction OutcomeSolventNotesCitation(s)
Superoxide (O₂˙⁻)BHP-LMB 1MB formationDMSONo stable intermediates detected via HPLC/NMR d-nb.inforsc.orgnih.gov
Peroxynitrite (ONOO⁻)BHP-LMB 1MB formationDMSONo stable intermediates detected via HPLC/NMR d-nb.inforsc.orgnih.gov
Hypochlorite (OCl⁻)BHP-LMB 1MB formationDMSONo stable intermediates detected via HPLC/NMR d-nb.inforsc.orgnih.gov
Hydrogen Peroxide (H₂O₂)BHP-LMB 2MB formationH₂OLower intensity compared to DMSO; sensitive to O₂˙⁻, ONOO⁻, OCl⁻ d-nb.inforsc.org
tert-Butyl hydroperoxide (tBuOOH)BHP-LMB 2MB formationH₂OLower intensity; persistent tBu-hydroquinol observed d-nb.inforsc.org
Nitrite (NO₂⁻)BHP-LMB 1MB formationDMSO d-nb.inforsc.org
Nitrate (NO₃⁻)BHP-LMB 1MB formationDMSO d-nb.inforsc.org

Development of Chemical Probes for ROS/RNS Detection

The limitations of existing ROS/RNS detection methods, such as limited specificity and incompatibility with in vivo imaging due to suboptimal wavelengths, have driven the development of new probes d-nb.inforsc.orgnih.gov. A significant advancement involves the creation of modified this compound derivatives, notably those incorporating a 2,6-di-tert-butyl phenol (B47542) (BHP) moiety, referred to as BHP-LMB probes d-nb.inforsc.orgnih.govresearchgate.netresearchgate.net.

These novel probes, such as compounds 1 (hydrophobic) and 2 (hydrophilic), are designed to detect a broad spectrum of ROS and RNS d-nb.inforsc.orgnih.govresearchgate.net. A key feature of these BHP-LMB probes is their ability to produce red fluorescence emission upon reaction with ROS/RNS, often with a substantial gain of up to 100-fold d-nb.inforsc.orgnih.govresearchgate.netresearchgate.netrsc.orgnih.gov. This red-shifted emission is advantageous for in vivo applications as it minimizes interference from tissue autofluorescence and reduces phototoxicity d-nb.inforsc.orgnih.gov.

The synthesis of these probes, such as BHP-LMB 1, typically involves chemical coupling reactions, for example, a Buchwald–Hartwig C–N coupling between reduced LMB and a functionalized phenol derivative d-nb.inforsc.orgnih.gov. The BHP moiety contributes to the probe's stability against autoxidation and enhances its reactivity towards a variety of ROS/RNS species d-nb.inforsc.orgnih.govresearchgate.net. These developments aim to provide more robust and versatile tools for the non-invasive quantification of ROS/RNS in biological systems, both in vitro and in vivo d-nb.inforsc.orgnih.govrsc.orgnih.gov.

Degradation Pathways of Leucomethylene Blue

Oxidative Degradation Mechanisms

Leucomethylene blue is inherently unstable in the presence of oxidizing agents, particularly molecular oxygen. Its primary degradation pathway involves auto-oxidation, where it is converted back to methylene (B1212753) blue. This process is significantly influenced by environmental factors such as pH and the presence of catalysts.

The auto-oxidation of LMB to MB is a reversible redox reaction. In the presence of dissolved oxygen, LMB can be oxidized to MB, often with the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) and superoxide (B77818) radicals (O2•−) nih.govnih.govdntb.gov.uanih.gov. The rate of this auto-oxidation is highly dependent on pH; it proceeds slowly under acidic conditions but accelerates significantly under alkaline conditions acs.orgwikipedia.org. Research indicates that the rate of LMB oxidation is proportional to the fifth power of the hydroxyl ion (OH⁻) concentration wikipedia.org.

Table 10.1: Auto-oxidation Rate Constant of this compound as a Function of pH

pHRate Constant (k) [M⁻¹s⁻¹]ObservationSource
1.90.05–0.15Slow oxidation icm.edu.pl
2.90.70Increasing rate icm.edu.pl
4.22.6Significant increase, approaching stable rate icm.edu.pl
5.22.6Stable, high rate icm.edu.pl
5.92.6Stable, high rate icm.edu.pl
7.02.6Stable, high rate icm.edu.pl
7.82.6Stable, high rate icm.edu.pl

Note: The rate constant values are approximate and derived from kinetic studies presented in the cited source.

Beyond auto-oxidation by oxygen, LMB can also react with other reactive oxygen and nitrogen species (ROS/RNS), a property that has led to its investigation as a probe for oxidative stress researchgate.netrsc.orgd-nb.inforsc.org. In biological systems, LMB can be oxidized by artemisinins and other compounds, leading to the generation of ROS nih.govdntb.gov.uaebi.ac.uk.

Photodegradation Processes and Product Analysis

This compound can undergo photochemical transformations, particularly when exposed to UV or visible light. These processes often involve electron transfer and can lead to either regeneration of methylene blue or further degradation products.

LMB exhibits reactive photochemistry, including UV-driven triplet state reactions and photo-oxidative quenching with dissolved oxygen medchemexpress.comrsc.org. When exposed to light, LMB can transfer electrons, initiating degradation pathways. For instance, in the presence of electron donors like ascorbic acid or glucose, MB can be photoreduced to LMB acs.orgwikipedia.orgrsc.orgntu.edu.twacs.orgacs.orgnhsjs.comrsc.orgacs.orgacs.orgresearchgate.net. Conversely, light exposure in the presence of oxygen can re-oxidize LMB back to MB ebi.ac.ukrsc.orgrsc.orgacs.org.

Photodegradation studies on methylene blue, which often involve LMB as an intermediate or product, reveal that UV irradiation can lead to the formation of LMB and potentially other breakdown products, including partially demethylated methylene blue derivatives such as methylene azur A researchgate.netresearchgate.netikm.org.mysciforum.net. The process can involve ring opening and oxidative cleavage of the molecule researchgate.netikm.org.mysciforum.net.

Table 10.2: Methylene Blue Photodegradation Efficiencies

Irradiation TypeDegradation Efficiency (%) after 1 hourDegradation Efficiency (%) after 5 hoursSource
UV-C~80Not specified ikm.org.my
UV-A12.07Not specified ikm.org.my
UV-B38.24Not specified ikm.org.my
Solar29.56Not specified ikm.org.my

Note: These values refer to the degradation of Methylene Blue, which involves the formation and transformation of this compound.

The photoreduction of MB to LMB, and subsequent reactions, can be mediated by various electron donors, highlighting the role of light in the redox cycling of these compounds acs.orgacs.org.

Chemical Aspects of Biological Degradation Processes

In biological systems, this compound is primarily involved in redox cycling, often mediated by enzymes. While not a direct "degradation" in the sense of complete mineralization, these enzymatic transformations are critical to its fate and function.

Enzymes such as glutathione (B108866) reductase (GR) and other flavin-dependent disulfide reductases can catalyze the reduction of methylene blue to this compound, utilizing reducing equivalents like NADPH nih.govnih.govdntb.gov.uanih.govebi.ac.ukntu.edu.twjournalmeddbu.comnih.gov. Once formed, LMB can be re-oxidized by oxygen, often in a cycle that can generate reactive oxygen species (ROS) nih.govnih.govdntb.gov.uaebi.ac.uknih.gov. This redox cycling can alter cellular redox homeostasis and has implications for various biological processes, including antimalarial activity and cellular respiration journalmeddbu.comnih.gov.

Microorganisms can also metabolize methylene blue, leading to its biotransformation. Studies have identified products such as Azure A, thionine, and leuco-MB as metabolic products of bacterial action on MB sciforum.netugm.ac.id. In some cases, bacteria can achieve irreversible decolorization of MB, indicating a disruption of its chemical structure through biological processes ut.ac.ir.

Environmental Transformation and Fate Studies (Mechanistic Focus)

The environmental transformation of this compound is predominantly governed by its inherent chemical reactivity, primarily its susceptibility to oxidation and photochemical reactions. In environmental matrices, LMB is expected to undergo rapid conversion back to methylene blue due to the ubiquitous presence of dissolved oxygen acs.orgebi.ac.ukrsc.orgrsc.orgacs.org. This re-oxidation is a key transformation pathway, effectively returning the dye to its oxidized state.

Photodegradation pathways also contribute to the environmental fate of LMB. Exposure to sunlight or artificial UV light can induce photochemical reactions, potentially leading to further breakdown products or regeneration of MB medchemexpress.comrsc.orgresearchgate.netikm.org.mysciforum.net. The rate and extent of these processes depend on factors such as light intensity, wavelength, and the presence of other environmental components like dissolved oxygen or electron donors ikm.org.my.

While specific studies detailing the environmental degradation of LMB in isolation are limited, its chemical properties suggest that it is unlikely to persist in its reduced form for extended periods in typical environmental conditions. Its transformation back to MB, which itself can undergo photodegradation and microbial breakdown, represents its primary environmental fate. The potential for MB and its derivatives to be used in environmental applications, such as in redox flow batteries or as indicators, highlights the importance of understanding their transformation cycles acs.orgbuffalo.edu.

Compound List:

this compound (LMB)

Methylene blue (MB)

Hydrogen peroxide (H2O2)

Superoxide radicals (O2•−)

Reactive oxygen species (ROS)

Reactive nitrogen species (RNS)

Methylene azur A

Azure A (AA)

Thionine

Glutathione reductase (GR)

NADPH

FADH2

Q & A

Q. What are the standard protocols for synthesizing Leucomethylene blue in laboratory settings?

this compound (LMB) is synthesized via chemical or electrochemical reduction of methylene blue (MB). Common methods include:

  • Chemical reduction : Using sodium borohydride (NaBH₄) as a reducing agent under controlled pH (alkaline conditions) to convert MB to LMB, monitored by UV-Vis spectroscopy for loss of MB's characteristic absorbance at 664 nm .
  • Electrochemical reduction : Applying a potential of -0.6 V to MB solutions via cyclic voltammetry, with Raman spectroscopy confirming structural changes (e.g., loss of aromaticity in reduced form) .
  • Glucose-mediated reduction : In alkaline glucose solutions, MB is reduced to LMB via electron transfer, a reaction reversible upon aeration .

Q. How is this compound utilized in quantitative analysis of carboxyl groups?

LMB serves as an indicator in colorimetric assays for carboxyl (-COOH) group quantification. The method involves:

  • Reacting carboxyl-containing samples (e.g., graphene oxide) with methylene blue, which reduces to LMB in the presence of -COOH groups.
  • Measuring absorbance changes at 664 nm via UV-Vis spectrophotometry, calibrated against standard curves.
  • Validating results with controls to exclude interference from non-carboxyl reductants .

Q. What role does this compound play in environmental sulfide detection?

LMB is a key intermediate in sulfide quantification. The method includes:

  • Reacting sulfide with dimethyl-p-phenylenediamine to form an intermediate, which converts to LMB.
  • Oxidizing LMB to MB using Fe³⁺, with absorbance measured at 664 nm to correlate with sulfide concentration .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound's role in tau protein disaggregation?

  • In vitro models : Incubate LMB (0.16–1.0 μM) with tau aggregates isolated from Alzheimer’s disease (AD) brain samples. Use transmission electron microscopy (TEM) to monitor disaggregation and thioflavin-T assays to quantify fibril reduction .
  • In vivo models : Administer LMB orally to transgenic AD mice (e.g., 3xTg-AD) and assess cognitive improvement via Morris water maze, paired with proteasome activity assays to link mechanisms to pathology .

Q. How to resolve contradictions in catalytic efficiency studies of this compound in dye degradation?

Contradictions often arise from varying experimental conditions (e.g., pH, catalyst loading). To address:

  • Systematically vary parameters (e.g., pH 3–9, NZVI-LBC composite ratios) and track MB-to-LMB conversion kinetics via UV-Vis.
  • Use X-ray photoelectron spectroscopy (XPS) to confirm electron transfer from Fe⁰ to MB, distinguishing adsorption from reduction mechanisms .

Q. What methodologies assess this compound's redox behavior in spectroelectrochemical studies?

  • Cyclic voltammetry : Apply potentials from 0 V to -0.6 V to MB solutions, monitoring current changes to identify reduction peaks.
  • Raman spectroscopy : Compare spectra of MB and LMB at -0.6 V, focusing on shifts in C–S (670 cm⁻¹) and aromatic ring (1620 cm⁻¹) vibrations to correlate redox states with structural changes .

Q. How can researchers optimize this compound's stability in proteasome activation assays?

  • Use fresh LMB solutions to avoid re-oxidation.
  • Combine fluorogenic substrates (e.g., Suc-LLVY-AMC) with tissue homogenates to measure chymotrypsin-like proteasome activity.
  • Validate results with proteasome inhibitors (e.g., MG-132) to confirm specificity .

Q. What strategies ensure data reproducibility when investigating this compound's effect on proteasome activity?

  • Standardize cell lines (e.g., HEK293T) and animal models (e.g., 3xTg-AD mice) across labs.
  • Include positive/negative controls (e.g., untreated AD models, wild-type mice).
  • Replicate findings using orthogonal assays (e.g., Western blot for ubiquitinated proteins) .

Data Analysis and Validation

Q. How to address variability in this compound's redox potential across experimental systems?

  • Calibrate electrochemical setups using ferrocene/ferrocenium as an internal reference.
  • Normalize UV-Vis data to baseline absorbance (e.g., blank solutions) to account for instrument drift .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.